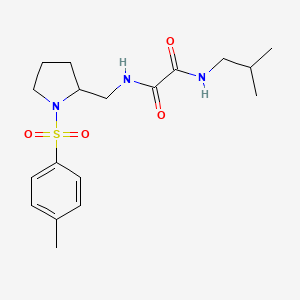

N1-isobutyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

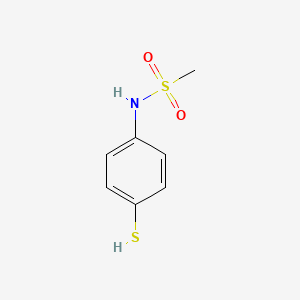

N1-isobutyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide, also known as ITOM, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. ITOM is a white crystalline solid that is soluble in organic solvents and has been synthesized using different methods.

Wissenschaftliche Forschungsanwendungen

Development of Antibiotics

N1-isobutyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide derivatives are investigated for their role in the synthesis of key intermediates for antibiotic development, as seen in the preparation of premafloxacin, highlighting efficient, stereoselective processes crucial for medical applications (Fleck et al., 2003).

Analytical Chemistry and Metabolite Detection

This compound's derivatives facilitate advanced methods in analytical chemistry, such as the determination of acetyl-conjugated polyamines in urine, showcasing their importance in clinical chemistry and diagnostic studies (van den Berg et al., 1986).

Cancer Treatment Research

The study of polyamine analogue-induced programmed cell death in cancer treatment research benefits from the exploration of derivatives like N1-isobutyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide. These compounds have been shown to induce programmed cell death in sensitive cell types, potentially offering a new class of antitumor agents (Ha et al., 1997).

Biofuel Production

Biofuel Development

The compound's derivatives are utilized in biofuel production research, such as the development of isobutanol, a biofuel candidate. Engineered enzymes in this context have shown promising results in overcoming cofactor imbalances, significantly advancing biofuel technology (Bastian et al., 2011).

Molecular Engineering and Material Science

Molecular Engineering

The exploration of heterotrimetallic oxalato-bridged complexes demonstrates the compound's utility in material science, particularly in synthesizing materials with specific magnetic properties. Such research paves the way for advancements in nanotechnology and materials science (Martínez-Lillo et al., 2007).

Antiviral Research

Antiviral Activity

Studies on novel orally bioavailable inhibitors of human rhinovirus, which are derived from or related to N1-isobutyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide, show significant potential in treating viral infections. These inhibitors demonstrate potent antiviral activity across a range of viruses, offering new avenues for therapeutic development (Patick et al., 2005).

Eigenschaften

IUPAC Name |

N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]-N'-(2-methylpropyl)oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O4S/c1-13(2)11-19-17(22)18(23)20-12-15-5-4-10-21(15)26(24,25)16-8-6-14(3)7-9-16/h6-9,13,15H,4-5,10-12H2,1-3H3,(H,19,22)(H,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRAJOBTVYIHGLT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzyl 2-(1,6,7-trimethyl-2,4-dioxo-8-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2359730.png)

![7-[(2,5-Dimethylphenyl)methyl]-3-methyl-8-[4-(2-methylprop-2-enyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2359738.png)

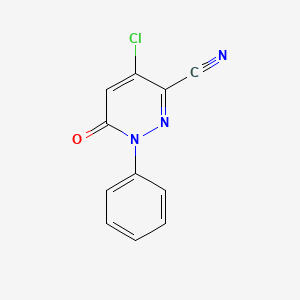

![3-[4-(6-Oxo-3-phenylpyridazin-1-yl)piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2359741.png)